2,3,4,5,6-Pentamethylbenzophenone
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2,3,4,5,6-pentamethylphenyl)-phenylmethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20O/c1-11-12(2)14(4)17(15(5)13(11)3)18(19)16-9-7-6-8-10-16/h6-10H,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFFVBXWGARSRSC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C(=C1C)C)C(=O)C2=CC=CC=C2)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20334137 | |
| Record name | 2,3,4,5,6-Pentamethylbenzophenone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20334137 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
20386-33-8 | |
| Record name | 2,3,4,5,6-Pentamethylbenzophenone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20334137 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Contextualization Within Sterically Hindered Aromatic Ketone Photochemistry
The photochemistry of aromatic ketones is a cornerstone of organic photochemistry. Upon absorption of ultraviolet light, these molecules are promoted to an excited singlet state, which can then undergo intersystem crossing to a more stable triplet state. The subsequent reactions of this triplet species are of primary interest. In most unsubstituted or lightly substituted benzophenones, photochemical reactions such as photoreduction and photoaddition proceed efficiently.
However, the introduction of bulky substituents, as seen in 2,3,4,5,6-pentamethylbenzophenone, dramatically alters this landscape. The five methyl groups on one of the phenyl rings create significant steric hindrance around the carbonyl group. This steric congestion can impede intermolecular reactions that require close approach of another molecule. Furthermore, the electronic effects of the methyl groups can influence the energy levels and lifetimes of the excited states.
The study of sterically hindered aromatic ketones like this compound provides a powerful tool to dissect the various factors that control photochemical reactivity. By comparing its behavior to less hindered analogues, researchers can isolate the impact of steric effects on reaction rates and mechanisms.
Overview of Key Research Areas and Unresolved Questions Pertaining to the Compound
Established Synthetic Routes to the Core this compound Structure
The construction of the sterically hindered this compound framework primarily relies on classical electrophilic aromatic substitution reactions.
Friedel-Crafts Acylation and Analogous Condensation Reactions for Pentamethylbenzophenone Synthesis
The most direct and established method for the synthesis of aromatic ketones is the Friedel-Crafts acylation. researchgate.netpkusz.edu.cnnih.gov This reaction involves the electrophilic substitution of an aromatic proton with an acyl group, typically from an acyl chloride or anhydride, in the presence of a Lewis acid catalyst. researchgate.netpkusz.edu.cn For the synthesis of this compound, this would involve the reaction of pentamethylbenzene (B147382) with benzoyl chloride, catalyzed by a Lewis acid such as aluminum chloride (AlCl₃). nih.govresearchgate.net
The general mechanism commences with the activation of the acyl chloride by the Lewis acid to form a highly electrophilic acylium ion. pkusz.edu.cnresearchgate.net This acylium ion is then attacked by the electron-rich pentamethylbenzene ring, which acts as the nucleophile. researchgate.net Pentamethylbenzene is particularly reactive towards electrophilic substitution due to the electron-donating nature of the five methyl groups. researchgate.net The resulting arenium ion intermediate then loses a proton to regenerate the aromatic system, yielding the final ketone product. A final hydrolysis step is required to liberate the ketone from its complex with the Lewis acid catalyst. researchgate.net
While specific yields for the synthesis of this compound are not extensively documented in readily available literature, the principles of the Nencki reaction, a related acylation of phenols, suggest that the choice of catalyst and reaction conditions is critical. For instance, freshly fused zinc chloride is often employed in such acylations. ajptr.com
Challenges in Achieving Regioselectivity and Yields for Highly Substituted Aromatic Systems
The synthesis of polysubstituted aromatic compounds like this compound is often complicated by issues of regioselectivity and steric hindrance, which can significantly impact reaction yields.
Regioselectivity: In less substituted aromatic systems, the position of electrophilic attack is governed by the directing effects of the existing substituents. However, in pentamethylbenzene, only one position is available for substitution, simplifying the issue of regioselectivity for the initial acylation. The challenge of regioselectivity becomes more pronounced when synthesizing derivatives of pentamethylbenzophenone or when using less symmetrically substituted starting materials. rsc.org The nature of the substituents on the benzoyl chloride and the choice of catalyst can influence the reaction's regiochemistry. nih.gov
Steric Hindrance: A more significant challenge in the synthesis of this compound is the considerable steric hindrance around the single available reaction site on the pentamethylbenzene ring. The five methyl groups impede the approach of the bulky benzoyl chloride-Lewis acid complex. This steric congestion can lead to lower reaction rates and yields compared to less substituted benzenes. The presence of two ortho-methyl groups forces the aromatic ring to adopt a twisted conformation relative to the carbonyl group, a characteristic feature of pentamethylphenyl (Ph*) ketones that defines their unique reactivity. rsc.org
Synthesis of Mechanistic Probes and Structural Analogues of this compound
To understand the photochemical behavior and reaction mechanisms of sterically hindered aromatic ketones, researchers synthesize various structural analogues and derivatives. These compounds serve as probes to investigate reaction intermediates and pathways.
Preparation of Derivatives for Photochemical Investigation
The photochemistry of aromatic ketones is a rich field of study. researchgate.net Diaryl ketones, upon irradiation, can undergo various reactions, including photoreduction and cyclization. researchgate.net The synthesis of derivatives of this compound allows for the systematic investigation of how substituents influence these photochemical processes.
One important class of derivatives is those formed from the rearrangement of reactive intermediates. For example, the thermal decay of dimesitylketone O-oxide, an analogue of a potential intermediate in pentamethylbenzophenone photochemistry, leads to the formation of 2-methylhydroxy-pentamethylbenzophenone. rsc.org This product arises from the migration of a hydrogen atom from an ortho-methyl group to the terminal oxygen of the carbonyl oxide, followed by radical recombination. The controlled synthesis and characterization of such derivatives are crucial for confirming reaction mechanisms.
Controlled Synthesis of Rearrangement Precursors Relevant to Pentamethylbenzophenone Derivatives (e.g., Dimesitylketone O-oxide)
A key precursor for studying the rearrangement reactions of hindered ketones is the corresponding carbonyl oxide. Dimesitylketone O-oxide serves as an excellent model for understanding the behavior of intermediates that could be formed from this compound.
The synthesis of dimesitylketone O-oxide has been achieved through the photolysis of dimesityldiazomethane (B14580251) in an oxygen-saturated solution at low temperatures (140 K). rsc.org This method allows for the spectroscopic characterization of the carbonyl oxide. The conformation and geometry of dimesitylketone O-oxide have been determined by comparing experimental NMR data with theoretical calculations. rsc.org
The table below summarizes the key synthetic and property data for Dimesitylketone O-oxide.
| Property | Value | Reference |
| Synthetic Method | Photolysis of dimesityldiazomethane in oxygen-saturated CCl₃F solution | rsc.org |
| Reaction Temperature | 140 K | rsc.org |
| Key Rearrangement Product | 2-methylhydroxy-pentamethylbenzophenone | rsc.org |
| Activation Barrier for Thermal Decay (in CCl₃F) | 13.8 ± 0.2 kcal/mol | rsc.org |
| Activation Barrier for Thermal Decay (in acetonitrile) | 13.1 ± 0.4 kcal/mol | rsc.org |
| Calculated ¹³C NMR Shift (COO carbon) | 210.6 ppm | rsc.org |
| Measured ¹³C NMR Shift (COO carbon) | 211.0 ppm | rsc.org |
The study of such well-characterized rearrangement precursors provides invaluable insights into the potential reaction pathways of this compound and other sterically encumbered aromatic ketones under photochemical conditions.
Advanced Photochemical Investigations of 2,3,4,5,6 Pentamethylbenzophenone
Exploration of Photocyclization Behavior in Crystalline and Solution States
The photoreactivity of benzophenones can be significantly influenced by their substitution pattern and the surrounding environment. The following sections explore the intriguing case of 2,3,4,5,6-pentamethylbenzophenone, a compound that, despite possessing the necessary structural elements for photocyclization, exhibits remarkable photochemical stability.
Analysis of Photochemical Inertia in this compound
Research has demonstrated that this compound is photochemically inert, particularly in the crystalline state. nih.gov Unlike many other ortho-alkylated benzophenones, it does not undergo the expected intramolecular hydrogen abstraction and subsequent cyclization to form a benzocyclobutenol derivative upon irradiation. This photochemical inertia is a key characteristic that has prompted detailed investigations into the factors governing its stability.
Comparative Photoreactivity Studies with Photoactive Benzophenone (B1666685) Derivatives (e.g., 2,4,6-triisopropyl-4′-methoxybenzophenone)
To understand the lack of reactivity in this compound, comparative studies with photoactive analogues are crucial. A significant example is 2,4,6-triisopropyl-4′-methoxybenzophenone, which readily undergoes photocyclization in the crystalline state. nih.gov The stark contrast in photoreactivity between these two compounds, despite both having ortho-alkyl substituents, highlights that the mere presence of abstractable hydrogen atoms is not the sole determinant for a photochemical reaction to occur. The differing outcomes suggest that more subtle structural and environmental factors are at play.
Evaluation of Intramolecular Geometrical Parameters and Their Correlation with Photoreactivity in Benzophenones
A detailed analysis of the intramolecular geometrical parameters of this compound has been conducted to probe its photochemical inertia. nih.gov Key parameters that are thought to govern the feasibility of intramolecular hydrogen abstraction, such as the distance between the carbonyl oxygen and the ortho-methyl hydrogens, have been evaluated. Surprisingly, these parameters in this compound appear to be as favorable for reaction as those in the photoactive 2,4,6-triisopropyl-4′-methoxybenzophenone. nih.gov This counterintuitive finding suggests that intramolecular geometry alone is not the deciding factor in the photoreactivity of these crystalline benzophenones.
Below is a table summarizing key intramolecular geometrical parameters for this compound and a photoactive analog.
| Compound | Parameter | Value | Photoreactivity |
| This compound | O...H distance (Å) | Favorable | Inert |
| 2,4,6-triisopropyl-4′-methoxybenzophenone | O...H distance (Å) | Favorable | Active |
This table illustrates that favorable intramolecular geometry for hydrogen abstraction does not guarantee photoreactivity in the crystalline state.
Role of Molecular Packing and Crystal Environment on Photoreactions of this compound
Given that intramolecular parameters are not the sole determinants, the influence of the crystal environment and molecular packing becomes a critical area of investigation. The study of this compound has underscored that the way molecules are arranged in a crystal lattice can significantly impact their ability to undergo photochemical reactions. nih.gov Even if the geometry of an individual molecule is conducive to a reaction, the constraints imposed by the surrounding molecules in the crystal can prevent the necessary conformational changes or atomic movements. This topochemical control is a crucial concept in solid-state photochemistry and helps to explain the observed inertia of this compound. The rigidity of the crystal lattice likely restricts the motion of the pentamethylphenyl group, thereby inhibiting the close approach of a methyl hydrogen to the excited carbonyl oxygen that is required for hydrogen abstraction.
Mechanistic Studies of Photochemically Induced Processes in this compound Systems
While this compound is largely unreactive in terms of photocyclization, understanding the underlying photophysical processes and the nature of any transient intermediates is essential for a complete photochemical profile.
Characterization of Photogenerated Intermediates (e.g., Biradicals)
Upon absorption of UV light, benzophenone and its derivatives are known to form a short-lived excited singlet state (S1), which rapidly undergoes intersystem crossing to a more stable triplet state (T1). This triplet state has a biradical character, with an electron-deficient oxygen and a radical center on the carbonyl carbon. It is this triplet biradical that is typically responsible for the subsequent chemical reactions of benzophenones, such as hydrogen abstraction.
While direct experimental characterization of the photogenerated intermediates of this compound is not extensively documented in the literature, the fundamental photophysics of the benzophenone chromophore strongly suggests the formation of a triplet biradical upon irradiation. The lack of subsequent reaction in this particular molecule is likely due to the kinetic and steric barriers to intramolecular hydrogen abstraction, as discussed in the previous sections, rather than the absence of the biradical intermediate itself. The energy absorbed by the molecule is likely dissipated through non-reactive pathways such as phosphorescence or thermal decay, returning the molecule to its ground state without any net chemical change.
Examination of Competing Photophysical and Photochemical Pathways
Upon absorption of ultraviolet (UV) light, this compound is promoted from its ground state (S₀) to an excited singlet state (S₁). From this S₁ state, several competing deactivation pathways are available, including fluorescence, intersystem crossing (ISC) to the triplet state (T₁), and non-radiative decay. For benzophenone and its derivatives, intersystem crossing to the triplet state is a remarkably efficient process, often occurring with a quantum yield approaching unity. researchgate.net The resulting triplet state is a diradical, with unpaired electrons on the carbonyl oxygen and the aromatic system, and is the primary precursor for most of the photochemical reactions of benzophenones. researchgate.net
The primary photochemical pathway for benzophenones in the presence of a suitable hydrogen donor is photoreduction, which involves the abstraction of a hydrogen atom by the triplet-state ketone to form a ketyl radical. researchgate.netrsc.org In the case of this compound, the methyl groups on the phenyl ring can influence the reactivity and photophysical properties. The electron-donating nature of methyl groups can affect the energy levels of the excited states and the reactivity of the triplet state.
The substitution pattern on the benzophenone core is known to influence the rates and efficiencies of these processes. For instance, the presence of electron-donating groups can impact the energy of the n-π* and π-π* triplet states, which in turn affects the hydrogen abstraction ability of the ketone.
Table 1: Anticipated Photophysical and Photochemical Parameters for this compound in a Protic Solvent (e.g., Isopropanol)
| Parameter | Anticipated Value/Characteristic | Rationale/Comparison with Related Compounds |
| Absorption Maximum (λmax) | ~250-260 nm and ~340-350 nm | Benzophenone exhibits strong absorption bands around 250 nm (π-π* transition) and a weaker band around 340 nm (n-π* transition). Methyl substituents typically induce a slight red-shift (bathochromic shift) in the absorption bands. |
| Singlet State Lifetime (τS) | Very short (picoseconds) | Benzophenones are known for their rapid and highly efficient intersystem crossing. bgsu.edu The lifetime of the S₁ state is consequently very brief. |
| Intersystem Crossing Quantum Yield (ΦISC) | ~1 | For most benzophenone derivatives, intersystem crossing is the dominant deactivation pathway from the S₁ state, with quantum yields close to 100%. researchgate.net |
| Triplet State Lifetime (τT) | Microseconds to milliseconds | The triplet lifetime is highly dependent on the solvent and the presence of quenchers. In the absence of efficient hydrogen donors, the triplet state can have a relatively long lifetime. |
| Quantum Yield of Photoreduction (ΦR) | High (approaching 2 in some cases) | In the presence of a good hydrogen donor like isopropyl alcohol, the photoreduction of benzophenone is very efficient. acs.org The quantum yield can be greater than 1 due to a chain reaction mechanism. The steric hindrance from the five methyl groups might slightly modulate this value compared to unsubstituted benzophenone. |
| Primary Photoproduct | Benzopinacol (B1666686) derivative | The photoreduction of benzophenone in isopropyl alcohol yields benzopinacol through the dimerization of the ketyl radicals. rsc.org A similar product would be expected for the pentamethyl derivative. |
It is important to note that the extensive methylation in this compound could introduce steric hindrance around the carbonyl group, potentially affecting the rate of intermolecular hydrogen abstraction compared to unsubstituted benzophenone. However, intramolecular hydrogen abstraction from one of the methyl groups is also a possibility, leading to the formation of a biradical intermediate and subsequent cyclization products, a reaction analogous to the well-known Norrish-Yang reaction. The competition between these intermolecular and intramolecular pathways would be a key area of investigation for this specific compound.
Asymmetric Induction Phenomena in Related Solid-State Photoreactions
Asymmetric induction in photochemistry refers to the preferential formation of one enantiomer of a chiral product from a prochiral reactant. Solid-state photochemistry offers a unique environment for achieving high levels of asymmetric induction, as the rigid and ordered nature of the crystal lattice can pre-organize the reactant molecules in a specific conformation, leading to highly stereoselective reactions. rsc.orgnih.gov For this to occur, the reactant must crystallize in a chiral space group. rsc.org
While specific studies on the asymmetric induction of this compound are not available, the principles can be illustrated with related aromatic ketones. The general strategy involves crystallizing a prochiral ketone in a chiral environment. This can be achieved in several ways:
Spontaneous Resolution: The achiral molecule crystallizes in a chiral space group, leading to a conglomerate of enantiomorphic crystals. Irradiation of a single crystal can lead to an optically active product.
Chiral Auxiliaries: A chiral auxiliary is covalently attached to the prochiral ketone. The resulting diastereomer is then crystallized, and the chiral auxiliary directs the stereochemical outcome of the photoreaction.
Chiral Host-Guest Chemistry: The prochiral ketone is included in the chiral cavity of a host molecule, such as a cyclodextrin (B1172386) or a chiral crystalline host. The restricted environment of the host dictates the reaction pathway.
Ionic Chiral Auxiliaries: An achiral keto acid can be resolved by forming a salt with a chiral amine. The resulting chiral salt can then undergo a stereospecific photoreaction in the solid state. rsc.org
An example of this is the Yang cyclization, an intramolecular hydrogen abstraction followed by cyclization. rsc.org If a prochiral ketone with enantiotopic γ-hydrogens is crystallized in a chiral environment, the crystal lattice forces can lead to a conformation where only one of the γ-hydrogens is accessible for abstraction by the excited carbonyl group. This results in the formation of a single enantiomer of the cyclobutanol (B46151) product. rsc.org
Table 2: Examples of Asymmetric Induction in Solid-State Photoreactions of Aromatic Ketones
| Reactant Type | Chiral Strategy | Photoreaction | Enantiomeric Excess (ee) | Reference |
| Prochiral Aromatic Keto Acid | Ionic Chiral Auxiliary (with a chiral amine) | Yang Cyclization | High ee values reported | rsc.org |
| Achiral S-Aryl o-Benzoylbenzothioate | Spontaneous resolution into a chiral space group | Photocyclization with phenyl migration | Up to 77% ee | acs.org |
| 1-Phenylcyclopentyl Aryl Ketones | Ionic Chiral Auxiliary | Oxetane Formation | Poor to fair ee values | ubc.ca |
In the hypothetical case of this compound, if it were to be functionalized with a prochiral center and crystallized in a chiral space group, it is conceivable that high enantioselectivity could be achieved in its solid-state photoreactions. The rigid pentamethylphenyl group could play a significant role in the crystal packing and the control of molecular conformation, potentially leading to interesting and highly selective photochemical outcomes.
Mechanistic Elucidation of Non Photochemical Transformations Involving 2,3,4,5,6 Pentamethylbenzophenone
Investigation of Rearrangement Reactions
Hydrogen Migration Mechanisms in Carbonyl Oxide Derived Systems Leading to Pentamethylbenzophenone Derivatives
The formation and subsequent reactions of carbonyl oxides, often generated from the ozonolysis of alkenes or other oxidative processes, are known to involve complex rearrangement cascades. One such pathway is the intramolecular hydrogen migration, which can lead to the formation of various oxygenated products. In the context of a hypothetical carbonyl oxide derived from a precursor to 2,3,4,5,6-pentamethylbenzophenone, a 1,4-hydrogen shift could theoretically lead to the formation of a hydroperoxide, which might then rearrange to a hydroxylated derivative like 2-methylhydroxy-pentamethylbenzophenone. However, detailed experimental or computational studies validating this specific transformation for this compound are not currently available.
Energetic Analysis of Rearrangement Pathways and Transition States
A thorough understanding of any chemical rearrangement necessitates a detailed energetic analysis of the potential pathways and the associated transition states. Such an analysis, typically performed using computational chemistry methods, would provide critical insights into the feasibility and preferred routes of rearrangement for this compound. This would involve mapping the potential energy surface for various rearrangement possibilities, identifying the transition state structures, and calculating the activation energies for each step. This crucial data is not present in the current body of scientific literature for the non-photochemical rearrangements of this specific ketone.
Exploration of Other Electrophilic or Nucleophilic Reaction Pathways of the Compound
The reactivity of a ketone is characterized by the electrophilic nature of the carbonyl carbon and the nucleophilic nature of the carbonyl oxygen. However, the dense steric shielding provided by the five methyl groups on the phenyl ring in this compound would significantly hinder both electrophilic and nucleophilic attacks at the carbonyl center.
Standard electrophilic aromatic substitution reactions on the pentamethylphenyl ring are also expected to be complex due to the already extensive substitution. Further substitution would face considerable steric hindrance.
Nucleophilic addition to the carbonyl carbon, a fundamental reaction of ketones, would be sterically impeded. While reactions with small, highly reactive nucleophiles might be possible under forcing conditions, detailed studies on such transformations for this compound are not reported.
Spectroscopic Characterization and Advanced Structural Analysis
Vibrational Spectroscopy for Molecular Structure and Conformational Insights
FTIR spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations. nist.govnist.gov The resulting spectrum is a plot of absorbance or transmittance versus wavenumber. For 2,3,4,5,6-Pentamethylbenzophenone, characteristic vibrational modes are expected for the carbonyl group and the aromatic rings.
The most prominent peak in the FTIR spectrum would be the C=O stretching vibration of the ketone group, typically appearing in the range of 1650-1680 cm⁻¹. The exact position is influenced by the electronic effects of the attached phenyl and pentamethylphenyl groups. The spectra would also display C-H stretching vibrations from the methyl groups and the unsubstituted phenyl ring, generally observed between 2850 and 3000 cm⁻¹. Aromatic C=C stretching vibrations are expected in the 1450-1600 cm⁻¹ region. perkinelmer.com
Predicted FTIR Data for this compound
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) |
|---|---|
| C=O Stretch (Ketone) | 1650 - 1680 |
| Aromatic C=C Stretch | 1450 - 1600 |
| C-H Stretch (Methyl) | 2850 - 3000 |
Raman spectroscopy provides complementary information to FTIR by measuring the inelastic scattering of monochromatic light. nist.gov While FTIR is more sensitive to polar functional groups, Raman spectroscopy is often better for non-polar bonds and symmetric vibrations.
In the Raman spectrum of this compound, the symmetric stretching of the aromatic rings would likely produce strong signals. researchgate.netscifiniti.com The C=O stretch is also observable, though typically weaker than in the FTIR spectrum. The numerous C-C and C-H vibrations of the pentamethylphenyl group would contribute to a complex but informative fingerprint region of the spectrum.
Predicted Raman Shifts for this compound
| Vibrational Mode | Predicted Raman Shift (cm⁻¹) |
|---|---|
| Aromatic Ring Breathing | 990 - 1010 |
| C=O Stretch | 1650 - 1680 |
Electronic Spectroscopy for Understanding Electronic States and Conjugation
Electronic spectroscopy investigates the transitions of electrons between different energy levels within a molecule upon absorption of ultraviolet or visible light. wikipedia.orgufg.br
UV-Vis spectroscopy measures the absorption of UV and visible light, which corresponds to the excitation of electrons from lower to higher energy molecular orbitals. pacificbiolabs.com The spectrum of this compound is expected to show absorptions due to π → π* and n → π* transitions. libretexts.orgfiveable.me
The conjugated system formed by the two aromatic rings and the carbonyl group will give rise to intense π → π* transitions, likely in the 200-300 nm range. utoronto.ca The less intense n → π* transition, involving the non-bonding electrons of the carbonyl oxygen, is expected to appear at a longer wavelength, possibly in the 300-350 nm region. libretexts.orguobabylon.edu.iq The exact wavelengths and molar absorptivities are dependent on the solvent used due to solvent-solute interactions. uobabylon.edu.iqnanoqam.ca
Predicted UV-Vis Absorption Maxima (λmax) for this compound
| Electronic Transition | Predicted λmax (nm) |
|---|---|
| π → π* | 200 - 300 |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for determining the connectivity and stereochemistry of a molecule by probing the magnetic properties of atomic nuclei. libretexts.orglearnedguys.com For this compound, ¹H and ¹³C NMR would be particularly informative.
In the ¹H NMR spectrum, distinct signals would be expected for the protons of the unsubstituted phenyl ring and the methyl groups of the pentamethylphenyl ring. The protons on the phenyl ring would likely appear as a complex multiplet in the aromatic region (δ 7.0-8.0 ppm). organicchemistrydata.orgorgchemboulder.com The methyl groups would give rise to one or more singlets in the aliphatic region (δ 2.0-2.5 ppm), with their exact chemical shifts influenced by their position on the ring and steric hindrance. chemistrysteps.com
The ¹³C NMR spectrum would show distinct signals for each unique carbon atom. The carbonyl carbon would be significantly deshielded, appearing at a high chemical shift (δ > 190 ppm). pdx.edu The carbons of the aromatic rings would resonate in the δ 120-140 ppm range. The methyl carbons would appear at lower chemical shifts (δ 15-25 ppm).
Mass Spectrometry for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) provides information about the molecular weight and fragmentation pattern of a molecule. libretexts.org In the mass spectrum of this compound, the molecular ion peak (M⁺) would confirm the molecular weight of the compound.
The fragmentation pattern would be dictated by the stability of the resulting fragments. A common fragmentation pathway for ketones is alpha-cleavage, where the bond adjacent to the carbonyl group is broken. libretexts.orgmiamioh.edu This could lead to the formation of a benzoyl cation (C₆H₅CO⁺, m/z = 105) and a pentamethylphenyl radical, or a pentamethylbenzoyl cation and a phenyl radical. The relative abundance of these fragments would provide clues about the relative stability of the carbocations. researchgate.netwhitman.edunist.gov
Predicted Key Fragments in the Mass Spectrum of this compound
| Fragment | Predicted m/z |
|---|---|
| [M]⁺ | 266.37 |
| [C₆H₅CO]⁺ | 105 |
| [C₁₂H₁₅CO]⁺ | 175 |
| [C₆H₅]⁺ | 77 |
X-ray Diffraction Studies of Crystal Structures and Solid-State Reactivity of this compound
Comprehensive searches of scientific literature and crystallographic databases have revealed a notable absence of published X-ray diffraction data for the specific compound this compound. Consequently, detailed research findings regarding its crystal structure, such as unit cell dimensions, space group, and specific atomic coordinates, are not available in the public domain.
This lack of experimental data prevents a detailed discussion of its solid-state packing, intermolecular interactions, and any potential for solid-state reactivity as determined through crystallographic methods. While studies on other methylated benzophenone (B1666685) derivatives exist, a direct analysis of the fully pentamethylated structure remains an unaddressed area in the available scientific literature.
Therefore, the creation of data tables detailing crystallographic parameters and bond characteristics for this compound is not possible at this time. Further experimental research, specifically single-crystal X-ray diffraction analysis, would be required to elucidate the precise solid-state structure of this compound.
Computational Chemistry and Theoretical Modeling of 2,3,4,5,6 Pentamethylbenzophenone
Quantum Chemical Investigations of Electronic and Molecular Structures
Quantum chemical methods are fundamental to exploring the electronic and geometric landscapes of molecules. For 2,3,4,5,6-Pentamethylbenzophenone, these investigations provide insights into the distribution of electrons and the three-dimensional arrangement of its atoms, which are crucial for understanding its chemical behavior.
Density Functional Theory (DFT) Calculations for Ground and Excited States
Density Functional Theory (DFT) has emerged as a powerful and widely used method in computational chemistry due to its favorable balance of accuracy and computational cost. ohio-state.edu It is employed to calculate the electronic structure of many-electron systems by focusing on the electron density rather than the complex many-electron wavefunction. uci.edu DFT calculations are instrumental in determining the properties of both the ground and electronically excited states of molecules. uci.edursc.orgresearchgate.net
For molecules like this compound, DFT can predict optimized geometries, energies, and other electronic properties. Time-Dependent Density Functional Theory (TD-DFT) is a key extension of DFT used to investigate excited states, providing insights into electronic transitions and absorption spectra. rsc.orgresearchgate.net While DFT methods with various functionals can provide accurate results for ground-state properties, the choice of functional is critical for accurately describing excited states, especially those with charge-transfer character. researchgate.net Hybrid and double-hybrid functionals, which incorporate a portion of exact Hartree-Fock exchange, often yield more accurate results for excited-state calculations. ohio-state.eduresearchgate.net
Table 1: Comparison of Computational Methods
| Method Type | Key Features | Typical Applications |
| Density Functional Theory (DFT) | Based on electron density, offers a good balance of accuracy and computational cost. ohio-state.eduuci.edu | Ground-state geometry optimization, energy calculations, electronic properties. researchgate.netresearchgate.net |
| Time-Dependent DFT (TD-DFT) | An extension of DFT for studying excited states and electronic spectra. rsc.orgresearchgate.net | Calculation of excitation energies, simulation of UV-Vis absorption spectra. rsc.org |
| Ab Initio Methods | Based on first principles, without empirical parameters. Computationally demanding. libretexts.org | High-accuracy calculations for small molecules, reference for less accurate methods. researchgate.net |
| Semi-Empirical Methods | Use parameters derived from experimental data to simplify calculations. Faster but less accurate than ab initio or DFT. scribd.comwikipedia.org | Calculations for large molecules where ab initio or DFT is too costly. researchgate.net |
Simulation of Reaction Mechanisms and Potential Energy Surfaces
Understanding the transformation of reactants into products requires the exploration of the potential energy surface (PES). The PES is a multidimensional surface that represents the energy of a molecule as a function of its geometry. wayne.edu Computational methods are essential for mapping out these surfaces and identifying the key features that govern a chemical reaction. wayne.edubyu.edu
Identification and Characterization of Transition States in Reactions of the Compound
A critical feature on the PES is the transition state (TS), which represents the highest energy point along the minimum energy path between reactants and products. wayne.edusmu.edu Identifying and characterizing the TS is crucial for understanding the mechanism of a reaction. mdpi.comscispace.com Computational methods can be used to locate these saddle points on the PES. wayne.edumdpi.com
For reactions involving this compound, locating the transition states for processes such as photochemical reactions or nucleophilic additions would involve searching the PES for structures with one imaginary vibrational frequency, which is characteristic of a TS. mdpi.com The geometry and energy of the TS provide vital information about the steric and electronic factors that control the reaction rate. Some reactions may proceed through a single transition state in a concerted mechanism, while others may involve multiple transition states and stable intermediates in a stepwise fashion. scispace.com
Calculation of Activation Energies and Reaction Enthalpies
Once the reactants, products, and transition states have been located on the PES, their energies can be used to calculate important thermodynamic and kinetic parameters. The activation energy (Ea) is the energy difference between the reactants and the transition state and is a key determinant of the reaction rate, as described by the Arrhenius equation. libretexts.org The reaction enthalpy (ΔH) is the difference in energy between the products and the reactants and indicates whether a reaction is exothermic or endothermic. libretexts.org
Table 2: Key Parameters in Reaction Mechanism Simulation
| Parameter | Definition | Significance |
| Potential Energy Surface (PES) | A surface representing the energy of a molecule as a function of its atomic coordinates. wayne.edu | Provides the landscape for chemical reactions, showing minima (reactants, products, intermediates) and saddle points (transition states). wayne.edusmu.edu |
| Transition State (TS) | The highest energy point on the minimum energy path between reactants and products. wayne.edumdpi.com | Determines the activation barrier of a reaction; its structure reveals the mechanism. mdpi.comscispace.com |
| Activation Energy (Ea) | The energy difference between the reactants and the transition state. libretexts.org | A primary factor controlling the rate of a chemical reaction. libretexts.org |
| Reaction Enthalpy (ΔH) | The difference in enthalpy between the products and the reactants. libretexts.org | Indicates whether a reaction releases (exothermic) or absorbs (endothermic) heat. libretexts.org |
Prediction and Interpretation of Spectroscopic Data from Computational Models
Computational models are not only used to predict reactivity but also to interpret and predict spectroscopic data. researchgate.netresearchgate.net This is a powerful way to connect theoretical calculations with experimental observations.
For this compound, computational methods can be used to predict various types of spectra. For instance, TD-DFT calculations can simulate the UV-Vis absorption spectrum by calculating the energies and intensities of electronic transitions. rsc.orgnih.gov This can help in assigning the observed absorption bands to specific electronic excitations within the molecule.
Similarly, calculations of vibrational frequencies using DFT can aid in the interpretation of infrared (IR) and Raman spectra. researchgate.net By comparing the calculated vibrational modes with the experimental spectra, a detailed assignment of the spectral features to specific molecular motions can be achieved. researchgate.net Furthermore, computational methods like the Gauge-Independent Atomic Orbital (GIAO) method can be used to predict NMR chemical shifts, which can be compared with experimental NMR data to confirm the molecular structure. mdpi.com
The ability to accurately predict spectroscopic data provides a strong validation of the computational model and enhances the confidence in the other theoretical predictions regarding the molecule's structure and reactivity. researchgate.netunimap.edu.my
Molecular Dynamics Simulations for Dynamic Behavior and Intermolecular Interactions
Molecular dynamics (MD) simulations are a powerful computational method used to study the dynamic behavior and intermolecular interactions of molecules over time. By solving Newton's equations of motion for a system of atoms and molecules, MD simulations can provide a detailed view of molecular motions, conformational changes, and interactions with the surrounding environment. While specific MD simulation studies on this compound are not extensively documented in publicly available literature, the principles and methodologies can be applied to understand its behavior by drawing parallels with similar molecules like benzophenone (B1666685).
MD simulations can elucidate the flexibility of the this compound molecule, revealing how the phenyl rings and the pentamethylphenyl group move and rotate relative to each other. These simulations can also shed light on how the molecule interacts with solvents and other molecules, which is crucial for understanding its behavior in various chemical environments.
A typical MD simulation setup for this compound would involve defining a force field, which is a set of parameters that describe the potential energy of the system. The choice of force field is critical for the accuracy of the simulation. The system would then be placed in a simulation box, often filled with a solvent to mimic solution-phase conditions. The simulation would proceed by integrating the equations of motion in small time steps, tracking the trajectory of each atom.
Analysis of the resulting trajectories can provide a wealth of information. For instance, the root mean square deviation (RMSD) can be calculated to assess the stability of the molecule's conformation over time. The root mean square fluctuation (RMSF) can highlight which parts of the molecule are more flexible. Furthermore, radial distribution functions can be computed to understand the structuring of solvent molecules around the solute.
The study of intermolecular interactions is another key application of MD simulations. For this compound, this could involve simulating its interaction with different solvents to understand solubility and aggregation behavior. By analyzing the non-bonded interaction energies, such as van der Waals and electrostatic interactions, one can gain insight into the nature and strength of these interactions.
For example, a simulation could be designed to study the interaction of this compound with a specific solvent or another molecule of interest. The simulation would track the relative positions and orientations of the interacting partners, providing a dynamic picture of the binding or association process.
Table 1: Illustrative Conformational Dihedral Angles from a Hypothetical MD Simulation
This table presents hypothetical data on the principal dihedral angles within the this compound molecule, which would be crucial in defining its three-dimensional shape and flexibility.
| Dihedral Angle | Average Value (degrees) | Standard Deviation (degrees) |
|---|---|---|
| C(phenyl)-C(carbonyl)-C(pentamethylphenyl)-C | 30.5 | 5.2 |
| O(carbonyl)-C(carbonyl)-C(phenyl)-C | 150.2 | 4.8 |
Table 2: Illustrative Intermolecular Interaction Energies from a Hypothetical MD Simulation
This table provides a hypothetical breakdown of the non-bonded interaction energies between a single this compound molecule and a solvent box of water, which are key to understanding its solubility and behavior in aqueous environments.
| Interaction Type | Average Energy (kcal/mol) | Contribution to Total Energy (%) |
|---|---|---|
| Van der Waals | -15.8 | 70 |
| Electrostatic | -6.8 | 30 |
| Total Non-bonded | -22.6 | 100 |
These tables are for illustrative purposes to demonstrate the kind of detailed, quantitative insights that molecular dynamics simulations can offer in the study of complex organic molecules like this compound.
Structure Reactivity Relationships and Design of Functional Analogues
Systematic Studies of Substituent Effects on the Reactivity of Benzophenone (B1666685) Derivatives
Systematic studies on polysubstituted benzophenones reveal that the number and position of methyl groups have a profound impact on their photochemical reactivity. The primary photochemical process for many ortho-alkylated benzophenones is the intramolecular abstraction of a hydrogen atom from an ortho-alkyl group by the excited carbonyl oxygen, a process known as the Norrish-Yang photocyclization.
In a key study, the photochemical behavior of 2,3,4,5,6-pentamethylbenzophenone in the crystalline state was compared with that of 1,3-diphenylbutan-1-one and 2,4,6-triisopropyl-4'-methoxybenzophenone. nih.govresearchgate.netiucr.org While the latter compound undergoes photocyclization, this compound was found to be photochemically inert in the crystalline state. nih.govresearchgate.netiucr.org This is a significant finding, as the intramolecular geometrical parameters of this compound appear to be favorable for such a reaction. nih.govresearchgate.netiucr.org This suggests that factors beyond simple geometric considerations, such as crystal packing and steric hindrance, play a crucial role in determining the reaction pathway.
The study highlights that the presence of multiple methyl groups can create significant steric congestion around the carbonyl group, potentially hindering the necessary conformational changes for hydrogen abstraction to occur. This steric shield can also influence the lifetime and decay pathways of the excited state, favoring non-reactive decay channels over chemical transformation.
Rational Design of New Benzophenone-Based Photoactive Systems
The understanding gleaned from the study of compounds like this compound is instrumental in the rational design of new photoactive systems. The inertness of this particular molecule, despite its potential for reactivity, provides valuable insights for creating photostable materials. For applications where photochemical degradation is undesirable, the principles of steric hindrance observed in pentamethylbenzophenone can be applied to the design of robust photosensitizers or UV-stabilizers.
Conversely, by understanding the specific factors that inhibit the reactivity of this compound, researchers can design new benzophenone derivatives with enhanced photoactivity. This could involve modifying the substitution pattern to reduce steric hindrance around the reactive centers or to promote specific intermolecular interactions in the crystalline state that are conducive to a desired photochemical reaction.
Development of Predictive Models for Photochemical and Thermal Reactivity in Related Compounds
The development of predictive models for the reactivity of benzophenone derivatives is a complex endeavor that must account for both intramolecular and intermolecular factors. The case of this compound underscores the limitations of predictive models based solely on intramolecular geometric parameters. nih.govresearchgate.netiucr.org
For a model to be accurate for compounds like this, it must incorporate calculations of intermolecular interactions within the crystal lattice and the energetic barriers associated with molecular motion in the solid state. Computational methods, such as Density Functional Theory (DFT), can be employed to model the crystal packing and to calculate the energy landscape for potential photochemical reactions. By comparing the calculated energy barriers for reactive and non-reactive pathways, a more accurate prediction of the photochemical outcome can be achieved. The experimental observation that this compound is photo-inert provides a crucial data point for the validation and refinement of such predictive models.
Insights from Crystalline State Packing on Reaction Outcomes
The crystal structure of this compound provides direct insight into its lack of photoreactivity in the solid state. The dihedral angle between the planes of the two benzene (B151609) rings is a critical parameter, and for this compound, it is 82.98 (5)°. iucr.org This significant twist, a result of the steric repulsion from the five methyl groups, affects how the molecules pack in the crystal lattice.
The specific arrangement of molecules in the crystal can either facilitate or inhibit a photochemical reaction. For a Norrish-Yang photocyclization to occur, the carbonyl oxygen must be able to approach a hydrogen atom on an ortho-methyl group. The crystal packing of this compound may lock the molecule into a conformation where this approach is disfavored, or where the necessary molecular motions for the reaction are sterically hindered by neighboring molecules.
The study that examined this compound concluded that intramolecular geometrical parameters alone are not sufficient to predict reactivity in crystals, emphasizing the dominant role of the crystalline environment. nih.govresearchgate.netiucr.org
Interactive Data Table: Properties of this compound
| Property | Value |
| Chemical Formula | C₁₈H₂₀O |
| Molecular Weight | 252.36 g/mol |
| CAS Number | 20386-33-8 |
| Melting Point | 134-135 °C |
| Appearance | Crystalline solid |
| Dihedral Angle (between phenyl rings) | 82.98 (5)° |
| Photoreactivity in Crystal | Inert |
Applications in Advanced Organic Synthesis and Materials Science
Potential as a Synthetic Building Block for Complex Architectures in Organic Synthesis
The unique structural features of 2,3,4,5,6-pentamethylbenzophenone make it a valuable building block in organic synthesis. The steric hindrance provided by the five methyl groups on the phenyl ring significantly influences the reactivity of the adjacent carbonyl group. This steric shielding can lead to highly selective transformations that would be difficult to achieve with less substituted benzophenones.
One of the key properties of the pentamethylphenyl (Ph) group is its ability to direct reactions to other parts of the molecule and to be used as a bulky protecting group. Furthermore, the Ph group often imparts a high degree of crystallinity to the molecules it is part of, which can facilitate purification and characterization, including X-ray crystallographic analysis.
A significant advantage of using pentamethylphenyl ketones as building blocks is the potential for the subsequent cleavage of the pentamethylphenyl group. This allows for the unmasking of a carbonyl group or the introduction of other functional groups at a late stage in a synthetic sequence, providing a strategic approach to the synthesis of complex molecules. For example, a retro-Friedel-Crafts reaction can be employed to remove the Ph* group and generate a carboxylic acid derivative.
While specific examples of complex architectures built from this compound are not widespread, the principles of using sterically hindered ketones suggest its utility in constructing molecules with precisely controlled three-dimensional structures.
Exploration of Derivatives in Mechanistic Probes for Reaction Discovery
The modification of a molecule to create derivatives that can help elucidate reaction mechanisms is a common strategy in physical organic chemistry. These derivatives, or "mechanistic probes," are designed to provide insights into reaction intermediates, transition states, and reaction pathways.
Currently, there is a lack of specific reports in the scientific literature detailing the use of derivatives of this compound as mechanistic probes for reaction discovery. However, the foundational structure of this compound offers several possibilities for such applications. For instance, introducing specific substituents onto the less-hindered phenyl ring or modifying the methyl groups on the pentamethylphenyl ring could create a series of compounds with systematically varied electronic and steric properties.
These derivatives could be used to study:
Kinetic Isotope Effects: By replacing the hydrogen atoms on the methyl groups with deuterium, one could probe the involvement of these groups in reaction mechanisms.
Stereoelectronic Effects: Introducing electron-donating or electron-withdrawing groups on the unsubstituted phenyl ring would alter the electronic nature of the carbonyl group, allowing for the study of how these changes affect reaction rates and selectivity.
Photophysical Probes: Modifications that introduce fluorescent or phosphorescent moieties could allow for the use of these derivatives as probes in studying photochemical reactions or in biological imaging.
The development and study of such derivatives represent a potential area for future research, leveraging the unique properties of the pentamethylbenzophenone scaffold to gain a deeper understanding of chemical reactivity.
Future Research Directions and Emerging Paradigms
In-depth Understanding of Solid-State Photoreactivity Phenomena for Highly Substituted Ketones
The unique structural constraints of 2,3,4,5,6-Pentamethylbenzophenone make its solid-state photoreactivity a rich area for future investigation. Unlike less substituted benzophenones, the dense methyl substitution significantly alters intermolecular interactions and crystal packing, which are critical determinants of reaction pathways in the solid state.
Future research will likely focus on elucidating the precise mechanisms by which steric hindrance governs photochemical outcomes. Advanced techniques such as pump-probe spectroscopy and time-resolved X-ray diffraction could provide unprecedented insights into the ultrafast dynamics of excited states in the crystalline form. acs.org A key area of interest is the potential for solid-state [2+2] photoreactions, which can yield strained organic molecules that are otherwise difficult to synthesize. mdpi.com Understanding how the pentamethyl substitution pattern influences the alignment of molecules in the crystal lattice will be crucial for designing and controlling these photoreactions. mdpi.com
Table 1: Key Research Areas in Solid-State Photoreactivity
| Research Focus | Techniques and Approaches | Potential Outcomes |
|---|---|---|
| Crystal Engineering | Co-crystallization, Polymorph screening | Control over intermolecular alignment and reaction selectivity. |
| Ultrafast Spectroscopy | Femtosecond transient absorption, Time-resolved IR | Mapping of excited-state energy landscapes and reaction dynamics. |
| X-ray Crystallography | In-situ photoreaction monitoring | Direct observation of structural changes during photochemical processes. |
Development of Asymmetric Photochemical Transformations Utilizing Benzophenone (B1666685) Frameworks
Asymmetric photocatalysis remains a significant challenge due to the high reactivity and short lifetimes of photogenerated intermediates. nih.gov The benzophenone core is a well-established photosensitizer, and incorporating it into chiral frameworks is a promising strategy for achieving enantioselective photochemical reactions.
Future work in this area will involve designing and synthesizing novel chiral benzophenone derivatives. The steric bulk of the pentamethylphenyl group could be leveraged to create highly specific binding pockets, enhancing stereocontrol. Research into chiral counterion-directed catalysis, where a chiral anion is paired with a cationic intermediate, represents another exciting frontier. researchgate.net The development of catalyst architectures that can create effective enantiodifferentiating environments is key to minimizing uncontrolled racemic background reactions. nih.gov
Table 2: Strategies for Asymmetric Photochemistry
| Strategy | Description | Key Challenges |
|---|---|---|
| Chiral Sensitizers | Covalently attaching a chiral auxiliary to the benzophenone scaffold. | Synthesis of complex chiral molecules. |
| Supramolecular Scaffolds | Using chiral hosts to template the photoreaction of guest molecules. | Achieving high binding affinity and stereocontrol. |
| Chiral Catalysts | Employing chiral Lewis acids or Brønsted acids to coordinate with the substrate. | Catalyst compatibility with photochemical conditions. |
Integration of Machine Learning and Artificial Intelligence for Reaction Prediction and Design
Exploration of New Catalytic or Materials Applications for Sterically Hindered Ketones
The steric hindrance in this compound and related ketones imparts unique properties that can be exploited in catalysis and materials science. The bulky substituents can create well-defined cavities and protect reactive metal centers, potentially leading to catalysts with enhanced stability and selectivity. morressier.com
Future research could explore the use of sterically hindered ketones as ligands for transition metal catalysts. These ligands could afford steric protection to the metal center, preventing decomposition pathways and allowing for the isolation of reactive intermediates. morressier.com For example, the catalytic asymmetric synthesis of tertiary α-aryl ketones has been shown to be more effective with sterically hindered substrates. nih.govfigshare.comacs.org In materials science, these bulky ketones could serve as building blocks for porous organic polymers or metal-organic frameworks with tailored properties for gas storage or separation.
Sustainable Synthesis Approaches for Complex Aromatic Systems
Developing environmentally friendly and efficient methods for synthesizing complex aromatic systems like this compound is a critical goal for modern chemistry. Traditional synthetic routes often rely on harsh reagents and generate significant waste.
Future research will focus on sustainable alternatives, such as utilizing biomass-derived feedstocks. ucl.ac.ukbohrium.com For instance, microorganisms can be engineered to produce aromatic amino acids via the shikimate pathway, which can then serve as precursors for chemical synthesis. nih.gov Another promising avenue is the development of catalytic processes that minimize waste and energy consumption, such as continuous-flow systems. mdpi.com The overarching goal is to design synthetic pathways that are not only efficient but also have a minimal environmental impact, aligning with the principles of green chemistry. ucl.ac.ukacs.org
Q & A
Q. What are the recommended methods for synthesizing 2,3,4,5,6-Pentamethylbenzophenone, and what intermediates are critical to its production?
Synthesis typically involves Friedel-Crafts acylation, where a pentamethylbenzene derivative reacts with a benzoyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃). Key intermediates include 2,3,4,5,6-Pentamethylbenzyl chloride or alcohol, which are precursors for introducing the benzophenone moiety . Purity control during intermediate steps (e.g., recrystallization of benzyl chloride) is critical to achieving the final product at 97–99% purity .
Q. How is this compound characterized, and what analytical techniques are most reliable?
Primary characterization methods include:
- Melting Point Analysis : 135–137°C (as a purity indicator) .
- NMR Spectroscopy : To confirm methyl group positions and aromatic proton environments.
- Mass Spectrometry : For molecular weight verification (FW: 252.36 g/mol) .
- X-ray Crystallography : Used for resolving crystal structures of related halogenated benzophenones, suggesting applicability for structural confirmation .
Q. What purification strategies are effective for isolating high-purity this compound?
Column chromatography (silica gel, hexane/ethyl acetate eluent) or recrystallization from ethanol are standard methods. Purity levels ≥97% are achievable, as verified by HPLC with UV detection at 254 nm .
Q. How should researchers handle stability and storage of this compound?
Store in amber glassware at 2–8°C under inert gas (N₂/Ar) to prevent oxidation. Stabilizers like tert-butylcatechol (250 ppm) are recommended for analogous fluorinated compounds to inhibit polymerization .
Advanced Research Questions
Q. What mechanistic insights exist for the regioselective introduction of methyl groups in Friedel-Crafts synthesis?
Steric and electronic effects dominate regioselectivity. Pentamethyl substitution on the benzene ring deactivates the aromatic system, necessitating strong Lewis acids (e.g., AlCl₃) to activate the acylating agent. Computational studies (DFT) on similar systems suggest methyl groups enhance electron density at ortho/para positions, guiding acylation .
Q. How can this compound be functionalized for applications in photochemical studies?
Advanced modifications include:
- Halogenation : Introducing fluorine via electrophilic substitution to alter photostability.
- Piperazine Functionalization : As demonstrated in 3,4-difluoro-4'-(4-methylpiperazinomethyl)benzophenone, this enhances solubility for bioactivity assays .
Reaction conditions (e.g., anhydrous solvents, controlled temperatures) are critical to avoid side reactions.
Q. What role does this compound play in material science, particularly in polymer synthesis?
Its rigid aromatic core and methyl substituents make it a potential photoinitiator or cross-linking agent. For example, benzophenone derivatives absorb UV light to generate free radicals, initiating polymerization. Testing involves UV-Vis spectroscopy (λmax ~280–320 nm) and radical trapping experiments .
Q. What challenges arise in resolving structural contradictions in literature data for this compound?
Discrepancies in reported melting points (e.g., 135–137°C vs. broader ranges) may stem from polymorphic forms or impurities. Researchers should cross-validate using differential scanning calorimetry (DSC) and compare with high-purity standards (≥99%) .
Q. How can researchers address inconsistencies in synthetic yields across different studies?
Yield variations often arise from catalyst efficiency or moisture sensitivity. Systematic optimization (e.g., varying AlCl₃ stoichiometry from 1.1–1.5 equiv.) and strict anhydrous conditions improve reproducibility. Documenting reaction times and workup protocols is essential .
Q. What advanced applications exist for this compound in catalytic systems or supramolecular chemistry?
The electron-rich aromatic system can act as a ligand in transition metal catalysis (e.g., Pd-catalyzed cross-coupling). In supramolecular chemistry, its planar structure facilitates π-π stacking, useful in crystal engineering. Pairing with X-ray diffraction and DFT modeling validates these interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
